molecular formula C8H8N2O5 B2966274 4-Amino-3-methoxy-5-nitrobenzoic acid CAS No. 1260657-84-8

4-Amino-3-methoxy-5-nitrobenzoic acid

Cat. No.: B2966274
CAS No.: 1260657-84-8
M. Wt: 212.161
InChI Key: IJWXHFVCOCMQAP-UHFFFAOYSA-N
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Description

4-Amino-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5. It is a derivative of benzoic acid, characterized by the presence of amino, methoxy, and nitro functional groups. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid typically involves the nitration of 3-methoxybenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid to convert the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, facilitating the synthesis of various biomolecules. Its functional groups allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the benzoic acid ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

4-amino-3-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXHFVCOCMQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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